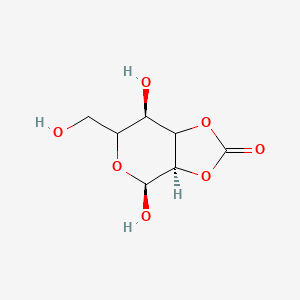

2,3-O-Carbonyl-alpha-D-mannopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 2,3-O-Carbonyl-alpha-D-mannopyranose has been extensively studied. For instance, octyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and its phosphate derivatives have been synthesized for studies related to the biosynthesis of glycoproteins in amoebae (Hällgren & Hindsgaul, 1994). Another approach involved the synthesis of methyl 3-O-(β-D-mannopyranosyl)-α-D-mannopyranoside from sulfonate intermediates, showcasing a method to link mannopyranoside units (Awad, Ashry, & Schuerch, 1986).

Molecular Structure Analysis

The crystal and molecular structure of related mannopyranose derivatives, such as O-β-D-mannopyranosyl-(1→4)-α-D-mannopyranose (mannobiose), has been determined, providing insight into the conformation and configuration of these sugars (Sheldrick, Mackie, & Akrigg, 1984).

Chemical Reactions and Properties

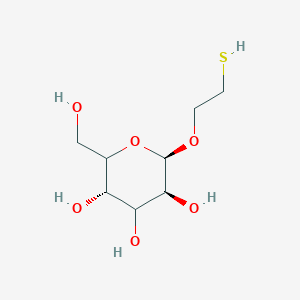

The synthesis and properties of mannopyranoside derivatives often involve key reactions such as glycosylation, phosphorylation, and protective group manipulations. For example, the synthesis of 1,2- and 1,3-N-linked disaccharides of 5-thio-alpha-D-mannopyranose as potential inhibitors of mannosidase enzymes demonstrates complex chemical reactions tailored to produce specific glycosidic linkages (Johnston & Pinto, 1998).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Polymerization

- Polymer Synthesis : 2,3-O-Carbonyl-alpha-D-mannopyranose derivatives have been used in the synthesis of complex polysaccharides. For instance, Kobayashi, Nomura, and Okada (1993) demonstrated the preparation of a comb-shaped, branched stereoregular polysaccharide using a derivative of 2,3-O-Carbonyl-alpha-D-mannopyranose in a complex polymerization process (Kobayashi, Nomura, & Okada, 1993).

Glycosylation and Carbohydrate Chemistry

- Glycosylation Techniques : Research by Crich, Cai, and Dai (2000) highlights the use of 2,3-O-Carbonyl-alpha-D-mannopyranose derivatives in glycosylation reactions. They demonstrated highly diastereoselective alpha-mannopyranosylation, an essential technique in carbohydrate chemistry (Crich, Cai, & Dai, 2000).

Carbohydrate Derivatives Synthesis

- Synthesis of Carbohydrate Derivatives : The research by Abronina et al. (2005) involves the use of 2,3-O-Carbonyl-alpha-D-mannopyranose derivatives in the synthesis of a mannopentaoside, a complex carbohydrate structure (Abronina et al., 2005).

Surface Chemistry and Protein Binding

- Surface Chemistry and Protein Binding : Karamanska et al. (2005) explored the use of thioctic acid amides of alpha-d-mannopyranoside derivatives in achieving low nonspecific protein binding to carbohydrates presented on gold surfaces. This research provides insights into potential biomedical and analytical applications (Karamanska et al., 2005).

Propiedades

IUPAC Name |

(3aR,4S,7R)-4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c8-1-2-3(9)4-5(6(10)12-2)14-7(11)13-4/h2-6,8-10H,1H2/t2?,3-,4?,5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPSKQDMZPNHOX-ZUEQSLHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C2C(C(O1)O)OC(=O)O2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C2[C@H]([C@H](O1)O)OC(=O)O2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661854 |

Source

|

| Record name | 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-O-Carbonyl-alpha-D-mannopyranose | |

CAS RN |

76548-27-1 |

Source

|

| Record name | 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)